pH Limitation vs. Fast Red ITR
Fast Violet B Salt exhibits a critical operational constraint: it is only usable in the neutral pH region and in the absence of reducing or oxidizing reagents [1]. In contrast, Fast Red ITR salt demonstrates functional reactivity in the acidic pH region (pH 4.0), with a λmax of 475 nm and an ε value of 26,000 for the resulting diazo-color [1]. This fundamental difference means Fast Violet B cannot be substituted into acidic assay systems where Fast Red ITR is required [2].
Fast Red ITR: functional at pH 4.0
| Evidence Dimension | pH Compatibility Range |
|---|---|
| Target Compound Data | Usable only in neutral pH region; incompatible with reducing/oxidizing agents |
| Comparator Or Baseline | Fast Red ITR salt: Functional at pH 4.0 |
| Quantified Difference | Fast Violet B non-functional at pH 4.0; Fast Red ITR λmax = 475 nm, ε = 26,000 |
| Conditions | Diazo-coupling assay with α-naphthol released from α-naphthylester substrates |
Why This Matters
This pH restriction directly dictates assay design feasibility and prevents cross-utilization of Fast Violet B in acidic lysosomal enzyme studies, where Fast Red ITR is the appropriate choice.
- [1] J-STAGE. (2012). Development of α-naphthylester substrates and diazonium salt compatibility for protease assays. View Source
- [2] J-STAGE. (2012). Reactivity of Fast Red ITR vs. Fast Violet B in acidic pH. View Source
